molecular formula C10H8ClN3O2 B2539588 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 14768-88-8

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2539588
CAS RN: 14768-88-8
M. Wt: 237.64
InChI Key: BQXKVUMFPWKJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-chlorophenyl)acetamide”, also known as “o-Chloroacetanilide” or “2’-Chloro acetanilide”, is a compound with the molecular formula C8H8ClNO . It’s also available as a 2D Mol file or as a computed 3D SD file .


Synthesis Analysis

“N-(2-chlorophenyl)acetamide” can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . Other methods for synthesizing similar compounds involve reactions such as the aza-Michael addition .


Molecular Structure Analysis

The structure of “N-(2-chlorophenyl)acetamide” can be viewed using Java or Javascript . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .


Physical And Chemical Properties Analysis

“N-(2-chlorophenyl)acetamide” has a molecular weight of 169.608 . Its melting point is 359.9 K .

Scientific Research Applications

Synthesis and Characterization

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide derivatives have been synthesized through a variety of chemical reactions, showcasing the versatility of 1,3,4-oxadiazole compounds. These syntheses involve multiple steps, including the transformation of specific acids to esters, hydrazides, and finally to 1,3,4-oxadiazole derivatives. The structural elucidation of these compounds is typically achieved through IR, EI-MS, ^1H NMR, and ^13C-NMR spectroscopic techniques, affirming the successful synthesis of the target molecules (Nafeesa et al., 2017).

Pharmacological Evaluations

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of this compound derivatives against both gram-positive and gram-negative bacteria. These compounds have been evaluated for their potential to inhibit bacterial growth, with certain derivatives showing significant activity. For instance, specific compounds have been highlighted as good inhibitors of gram-negative bacterial strains, supporting their potential use in antibacterial therapy (Aziz-Ur-Rehman et al., 2020).

Enzyme Inhibition

The enzyme inhibitory activity of these compounds has been another area of interest. Various derivatives have been tested against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with some showing moderate to significant inhibition. This suggests potential applications in the treatment of diseases related to enzyme dysfunction (Rehman et al., 2013).

Anticonvulsant Evaluation

The anticonvulsant properties of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been explored, revealing that certain compounds exhibit significant activity in models like maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. This indicates the potential for development into anticonvulsant pharmaceuticals (Nath et al., 2021).

Safety and Hazards

“N-(2-chlorophenyl)acetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXKVUMFPWKJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.